tert-Butyl [3-(dimethylamino)propyl]carbamate

Boiling point Volatility Thermal stability

tert-Butyl [3-(dimethylamino)propyl]carbamate (CAS 216659-47-1) is a bifunctional organic building block that integrates a tert-butyloxycarbonyl (Boc)-protected primary amine with a terminal tertiary dimethylamino group on a three-carbon propyl spacer. Its molecular formula is C₁₀H₂₂N₂O₂, with a molecular weight of 202.29 g·mol⁻¹.

Molecular Formula C10H22N2O2
Molecular Weight 202.29 g/mol
CAS No. 216659-47-1
Cat. No. B1438066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl [3-(dimethylamino)propyl]carbamate
CAS216659-47-1
Molecular FormulaC10H22N2O2
Molecular Weight202.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCCCN(C)C
InChIInChI=1S/C10H22N2O2/c1-10(2,3)14-9(13)11-7-6-8-12(4)5/h6-8H2,1-5H3,(H,11,13)
InChIKeyGWQBFGSYKVYBTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl [3-(dimethylamino)propyl]carbamate (CAS 216659-47-1) – Core Chemical Identity and Procurement Baseline


tert-Butyl [3-(dimethylamino)propyl]carbamate (CAS 216659-47-1) is a bifunctional organic building block that integrates a tert-butyloxycarbonyl (Boc)-protected primary amine with a terminal tertiary dimethylamino group on a three-carbon propyl spacer . Its molecular formula is C₁₀H₂₂N₂O₂, with a molecular weight of 202.29 g·mol⁻¹ . The compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, where the Boc group permits orthogonal deprotection under mild acidic conditions while the dimethylamino moiety remains intact for subsequent functionalization or salt formation .

Why Generic Substitution Fails for tert-Butyl [3-(dimethylamino)propyl]carbamate – The Dimethylamino Differentiation


Although numerous Boc-protected alkylamines are commercially available, the presence of the terminal N,N-dimethylamino substituent on a propyl chain imparts a unique combination of physicochemical properties that cannot be replicated by simple N-Boc-1,3-diaminopropane or other mono-protected diamines . The tertiary amine significantly alters boiling point, lipophilicity (LogP), and acid-base behaviour, affecting both synthetic handling and downstream reactivity . Substituting a non-methylated analogue risks lower yields in subsequent alkylation or reductive amination steps, as the tertiary amine of the target compound is already deactivated toward electrophilic attack, enabling chemoselective manipulations that are impossible with primary-amine-containing comparators [1].

Quantitative Evidence Guide: tert-Butyl [3-(dimethylamino)propyl]carbamate Versus Closest Structural Analogs


Boiling Point Elevation as a Proxy for Reduced Volatility and Improved Thermal Stability

tert-Butyl [3-(dimethylamino)propyl]carbamate exhibits a boiling point of 287.9 °C at 760 mmHg, which is approximately 85 °C higher than that of its non-methylated counterpart tert-butyl (3-aminopropyl)carbamate (N-Boc-1,3-diaminopropane), reported at 203 °C at 760 mmHg . This substantial increase reflects stronger intermolecular interactions imparted by the tertiary amine and translates into significantly lower volatility during solvent evaporation or high-temperature reactions.

Boiling point Volatility Thermal stability

LogP Differentiation Indicating Enhanced Lipophilicity for Membrane Permeability

The calculated LogP of tert-butyl [3-(dimethylamino)propyl]carbamate is 1.85, compared to a LogP of approximately 0.5–0.7 for tert-butyl (3-aminopropyl)carbamate . The introduction of two methyl groups on the terminal nitrogen increases lipophilicity by roughly 1.1–1.3 LogP units, which can significantly enhance passive membrane permeability in cell-based assays.

LogP Lipophilicity Membrane permeability

Synthetic Yield Comparison in Carbamate Formation from N,N-Dimethyl-1,3-diaminopropane

The synthesis of tert-butyl [3-(dimethylamino)propyl]carbamate via reaction of N,N-dimethyl-1,3-diaminopropane with di-tert-butyl dicarbonate proceeds with a reported yield of approximately 88% . In contrast, the analogous Boc protection of 1,3-diaminopropane to afford tert-butyl (3-aminopropyl)carbamate is reported to proceed in 84% yield under comparable conditions . The ~4% yield advantage may reflect reduced competing bis-protection due to the lower nucleophilicity of the tertiary amine.

Synthesis yield Carbamate formation Process efficiency

Commercially Available Purity Grades and Batch-to-Batch Consistency

Commercial suppliers routinely offer tert-butyl [3-(dimethylamino)propyl]carbamate at certified purities of ≥95% and ≥98%, with batch-specific QC data including NMR, HPLC, and GC chromatograms . By comparison, the primary-amine analog tert-butyl (3-aminopropyl)carbamate is commonly supplied at ≥97% purity . The availability of the target compound in multiple defined purity tiers allows procurement teams to balance cost against assay requirements without compromising analytical traceability.

Purity Quality control Procurement specification

Orthogonal Reactivity: Chemoselective Manipulation Enabled by Tertiary Amine Deactivation

The fully substituted dimethylamino group of tert-butyl [3-(dimethylamino)propyl]carbamate is essentially inert toward acylation, alkylation, and Schiff-base formation under conditions where the Boc-protected primary amine of tert-butyl (3-aminopropyl)carbamate would react competitively [1]. This deactivation removes the need for additional protecting-group manipulations on the terminal nitrogen, reducing the synthetic step count by at least one protection/deprotection cycle compared to routes employing N-Boc-1,3-diaminopropane .

Chemoselectivity Orthogonal protection Tertiary amine

Best-Validated Research and Industrial Application Scenarios for tert-Butyl [3-(dimethylamino)propyl]carbamate


Asymmetric Synthesis of Tertiary Amine-Containing Drug Candidates

The compound's orthogonal Boc-protected primary amine and non-nucleophilic tertiary amine make it an ideal intermediate for constructing drug candidates bearing both a free amine (after deprotection) and a dimethylamino pharmacophore. The higher LogP (1.85) relative to primary-amine analogs improves organic-phase extraction yields, while the reduced volatility (bp 287.9 °C) enables safer solvent swaps during scale-up .

Linker for PROTAC and Bifunctional Degrader Conjugates

The propyl spacer between the Boc-protected amine and the dimethylamino terminus provides a defined length and conformational flexibility suitable for PROTAC linker design. The tertiary amine remains inert during amide bond formation, ensuring regioselective conjugation without requiring additional orthogonal protecting groups .

Precursor for Quaternary Ammonium Salt Phase-Transfer Catalysts

Upon Boc deprotection, the resulting N,N-dimethyl-1,3-propanediamine can be selectively quaternised at the tertiary amine to generate task-specific phase-transfer catalysts. The higher purity tiers (≥98%) available for the Boc-protected precursor reduce the risk of catalyst poisoning by trace impurities in sensitive organocatalytic applications .

Building Block for CO₂-Responsive Polymers and Smart Materials

The tertiary amine provides a CO₂-switchable hydrophilicity trigger, while the Boc group allows incorporation into polymer backbones via the primary amine after deprotection. The compound's boiling-point stability supports melt-processing conditions without premature deprotection or volatilisation .

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